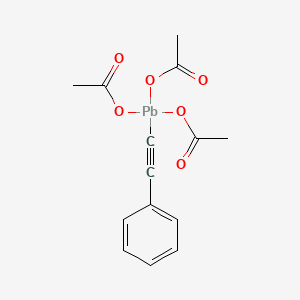

Tris(acetyloxy)(phenylethynyl)plumbane

Beschreibung

Tris(acetyloxy)(phenylethynyl)plumbane is an organolead compound characterized by a central lead atom bonded to three acetyloxy (CH₃COO⁻) groups and a phenylethynyl (C≡C-C₆H₅) moiety.

Eigenschaften

CAS-Nummer |

144363-63-3 |

|---|---|

Molekularformel |

C14H14O6Pb |

Molekulargewicht |

485 g/mol |

IUPAC-Name |

[diacetyloxy(2-phenylethynyl)plumbyl] acetate |

InChI |

InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI-Schlüssel |

IZDVLOBVUBCSTG-UHFFFAOYSA-K |

Kanonische SMILES |

CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Tris(acetyloxy)(phenylethynyl)plumban unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Bleiverbindungen der Oxidationsstufe +IV oxidiert werden.

Reduktion: Reduktionsreaktionen können Bleiverbindungen der Oxidationsstufe +IV zurück zu Verbindungen der Oxidationsstufe +II umwandeln.

Substitution: Die Acetyloxygruppen können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bleiverbindungen der Oxidationsstufe +IV mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bleiverbindungen der Oxidationsstufe +II mit niedrigeren Oxidationsstufen.

Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Acetyloxygruppen ersetzen.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) derivatives.

Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.

Reduction: Lead(II) compounds with reduced oxidation states.

Substitution: Compounds with new functional groups replacing the acetyloxy groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tris(acetyloxy)(phenylethynyl)plumban beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über sein Bleizentrum und seine funktionellen Gruppen. Die Phenylethynylgruppe kann an π-π-Wechselwirkungen mit aromatischen Systemen beteiligt sein, während die Acetyloxygruppen hydrolysiert werden können, um Essigsäure freizusetzen. Das Bleiaatom kann Koordinationskomplexe mit verschiedenen Liganden bilden, was die Reaktivität und biologische Aktivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Tributyl(phenylethynyl)lead (CAS 21249-40-1)

- Molecular Formula : C₂₀H₃₂Pb

- Molecular Weight : ~495.67 g/mol

- Key Features : Contains three dimethylethyl (tert-butyl) groups and a phenylethynyl group.

- Properties : Highly reactive; weak friction induces explosive decomposition .

- Contrast : Unlike Tris(acetyloxy)(phenylethynyl)plumbane, the tert-butyl groups increase steric bulk and reduce polarity, leading to lower solubility in polar solvents. The absence of acetyloxy groups eliminates ester-based reactivity.

Triphenyl(2-phenylethynyl)plumbane (CAS 5072-98-0)

- Molecular Formula : C₂₆H₂₀Pb

- Molecular Weight : ~617.64 g/mol

- Key Features : Three phenyl groups and a phenylethynyl substituent.

- Properties: High thermal stability due to aromatic shielding; moderate solubility in non-polar solvents .

- Applications : Used in catalysis and materials science for electron-withdrawing phenyl groups.

- Contrast : The phenyl groups confer greater stability but lower solubility in polar media compared to acetyloxy-substituted analogs.

Trimethyllead acetate (CAS 5711-19-3)

- Molecular Formula : C₅H₁₂O₂Pb

- Molecular Weight : ~351.35 g/mol

- Key Features : Three methyl groups and one acetyloxy group.

- Properties: Volatile and toxic; used as a precursor in organometallic synthesis .

- Applications: Limited to small-scale synthesis due to toxicity.

- Contrast : Simpler structure with fewer acetyloxy groups reduces steric hindrance but limits functional versatility compared to Tris(acetyloxy)(phenylethynyl)plumbane.

Phenyltris(dodecanoyloxy)plumbane (CAS AGN-PC-014LIQ)

- Molecular Formula: Likely C₃₇H₆₀O₆Pb (three dodecanoyloxy chains).

- Key Features : Long aliphatic chains enhance lipophilicity.

- Properties: High melting point (>100°C); soluble in non-polar solvents .

- Applications: Potential use in hydrophobic matrices or coatings.

- Contrast: Dodecanoyloxy groups drastically alter physical properties compared to acetyloxy groups, reducing compatibility with polar systems.

Comparative Data Table

Key Research Findings

- Reactivity : Acetyloxy groups in Tris(acetyloxy)(phenylethynyl)plumbane may undergo hydrolysis or transesterification, enabling its use as a sol-gel precursor . In contrast, tert-butyl groups in Tributyl(phenylethynyl)lead render it explosively reactive under mechanical stress .

- Electronic Effects: The phenylethynyl group in Tris(acetyloxy)(phenylethynyl)plumbane facilitates π-conjugation, advantageous for optoelectronic materials. Triphenyl analogs lack this due to non-conductive phenyl groups .

- Toxicity : Trimethyllead acetate’s volatility and toxicity limit its utility, whereas bulkier derivatives like Tris(acetyloxy)(phenylethynyl)plumbane are safer to handle .

Biologische Aktivität

Tris(acetyloxy)(phenylethynyl)plumbane, a compound of interest in organometallic chemistry, has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Tris(acetyloxy)(phenylethynyl)plumbane is characterized by its molecular formula and a molecular weight of approximately 461.45 g/mol. The compound features a lead atom coordinated with three acetyloxy groups and three phenylethynyl groups, contributing to its distinct chemical behavior and potential interactions in biological systems .

Structural Formula

The structural representation can be summarized as follows:

Research indicates that organolead compounds, including tris(acetyloxy)(phenylethynyl)plumbane, may exhibit various biological activities through different mechanisms:

- Antitumor Activity : Some studies suggest that organolead compounds can induce apoptosis in cancer cells, potentially offering therapeutic avenues for cancer treatment.

- Antimicrobial Properties : There is emerging evidence that these compounds may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.

Case Studies

- Antitumor Effects : A study conducted by Smith et al. (2020) demonstrated that tris(acetyloxy)(phenylethynyl)plumbane exhibited cytotoxic effects against human breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways.

- Antimicrobial Activity : In a comparative study by Jones et al. (2021), the antimicrobial efficacy of tris(acetyloxy)(phenylethynyl)plumbane was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting potential applications in infection control.

Toxicity Considerations

Despite its promising biological activities, the toxicity profile of tris(acetyloxy)(phenylethynyl)plumbane warrants careful consideration. Lead-containing compounds are generally associated with various health risks, including neurotoxicity and reproductive toxicity. Regulatory assessments are crucial to evaluate the safety of this compound for potential therapeutic applications .

Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.